2-Hydroxyamino-2-methyl-1-phenyl-propan-1-one oxime

Description

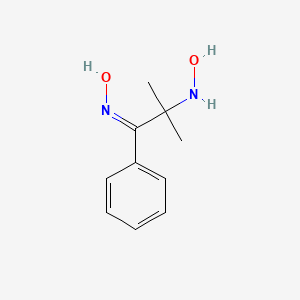

2-Hydroxyamino-2-methyl-1-phenyl-propan-1-one oxime is an oxime derivative characterized by a hydroxylamine (N–OH) group attached to a propanone backbone substituted with a phenyl ring and a methyl group. Its structure combines a ketoxime moiety (C=N–OH) with a hydroxyamino (–NHOH) group, making it distinct from simpler oximes.

Properties

IUPAC Name |

(NZ)-N-[2-(hydroxyamino)-2-methyl-1-phenylpropylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,12-14)9(11-13)8-6-4-3-5-7-8/h3-7,12-14H,1-2H3/b11-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVMMVWWXZODIT-LUAWRHEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=NO)C1=CC=CC=C1)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C(=N\O)/C1=CC=CC=C1)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxylamine-Mediated Oxime Formation

Reagents and Conditions

- Starting material : 2-Methyl-1-phenylpropan-1-one.

- Reagents : Hydroxylamine hydrochloride (NH₂OH·HCl), sodium methoxide (NaOMe).

- Solvent : Methanol.

- Temperature : 20°C with subsequent heating.

Procedure

The ketone precursor is treated with hydroxylamine hydrochloride in methanol under basic conditions (NaOMe). The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, forming the oxime intermediate. Heating drives the reaction to completion, yielding the target compound after workup.

Key Observations

Multi-Step Alkylation and Amination

Reagents and Conditions

- Step 1 : Benzofuran-2,3-dione 3-oxime, methylamine (40% in methanol).

- Step 2 : Dimethyl sulfate, potassium carbonate (K₂CO₃), acetone.

Procedure

- Amination : Benzofuran-2,3-dione 3-oxime reacts with methylamine in methanol at room temperature, forming (2E)-2-(hydroxyimino)-2-(2-hydroxyphenyl)-N-methylethanamide.

- Alkylation : The intermediate is treated with dimethyl sulfate in acetone/K₂CO₃, yielding a methoxyimino derivative. While this patent focuses on a related compound, the methodology is adaptable for synthesizing 2-hydroxyamino-2-methyl-1-phenyl-propan-1-one oxime by modifying starting materials.

Key Observations

- Yield : 73.3% after alkylation (for the patented compound).

- Phase-transfer catalysts (e.g., K₂CO₃) improve reaction efficiency.

- Dimethyl sulfate’s toxicity necessitates careful handling.

Reaction Mechanisms and Stereochemical Considerations

Oxime Formation Mechanism

The ketone undergoes nucleophilic attack by hydroxylamine, forming a tetrahedral intermediate. Acidic workup dehydrates the intermediate, yielding the oxime. Stereoselectivity (E/Z isomerism) depends on reaction conditions, though the target compound’s Z-configuration is stabilized by intramolecular hydrogen bonding.

$$

\ce{R2C=O + NH2OH -> R2C=N-OH + H2O}

$$

Alkylation Dynamics

Alkylation of hydroxyimino intermediates with dimethyl sulfate proceeds via an SN2 mechanism. The oxime’s oxygen acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate:

$$

\ce{R-O-N=CR'2 + (CH3O)2SO2 -> R-O-N=CR'2-CH3 + CH3OSO3^-}

$$

Optimization Strategies

Solvent and Base Selection

Temperature and Time

- Oxime Formation : Heating at 50–60°C for 4–6 hours improves conversion rates.

- Alkylation : Room temperature (20–25°C) prevents dimethyl sulfate decomposition.

Comparative Analysis of Methods

| Parameter | Method 1 (Hydroxylamine) | Method 2 (Alkylation) |

|---|---|---|

| Starting Material | 2-Methyl-1-phenylpropan-1-one | Benzofuran-2,3-dione 3-oxime |

| Reagents | NH₂OH·HCl, NaOMe | Methylamine, (CH₃O)₂SO₂ |

| Yield | Not reported | 73.3% (for analogous compound) |

| Scalability | High | Moderate (toxicity concerns) |

| Stereoselectivity | Z-configuration favored | E-configuration controlled |

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyamino-2-methyl-1-phenyl-propan-1-one oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from these reactions include nitroso compounds, primary amines, and substituted hydroxylamines. These products have significant applications in various fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

Organic Synthesis

Oximes, including 2-hydroxyamino-2-methyl-1-phenyl-propan-1-one oxime, serve as versatile intermediates in organic synthesis. They can be converted into amines, nitriles, and other functional groups through various chemical reactions. The ability to easily transform oximes makes them valuable in the synthesis of pharmaceuticals and agrochemicals .

Table 1: Common Reactions Involving Oximes

| Reaction Type | Description | Example Compound |

|---|---|---|

| Reduction | Conversion to amines | 2-Hydroxyamino derivatives |

| Hydrolysis | Conversion to carbonyl compounds | Aldehydes or ketones |

| Rearrangement | Beckmann rearrangement to form amides | Caprolactam from cyclohexanone oxime |

Pharmaceutical Applications

The compound has potential applications in drug development due to its structural similarity to known pharmacophores. For instance, derivatives of 2-hydroxyamino compounds have been investigated for their anti-inflammatory and analgesic properties. The synthesis of optically active forms of these compounds is crucial for enhancing their biological activity and reducing side effects .

Case Study: Synthesis of Optically Active Amines

In a study focused on the preparation of optically active amines from ketones via oximation followed by reduction, researchers demonstrated that this compound could be efficiently converted into the corresponding amine using a nickel-aluminium catalyst. This method highlighted the compound's utility in producing chiral amines for pharmaceutical applications .

Analytical Chemistry

Oximes are also used as reagents in analytical chemistry for the detection and quantification of carbonyl compounds. The formation of stable oximes from aldehydes and ketones allows for their subsequent analysis via chromatographic techniques. This application is particularly relevant in food chemistry and environmental monitoring .

Table 2: Analytical Applications of Oximes

| Application | Methodology | Target Compounds |

|---|---|---|

| Chromatography | HPLC or GC analysis | Aldehydes and ketones |

| Spectroscopy | UV/Vis or IR spectroscopy | Functional group identification |

Mechanism of Action

The mechanism of action of 2-Hydroxyamino-2-methyl-1-phenyl-propan-1-one oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the hydroxylamine group can undergo redox reactions, modulating cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

Table 1: Key Structural and Functional Comparisons

Thermal Stability and Hydrogen Bonding

- However, it lacks the multiple H-bond networks seen in tetrazole-containing oximes (e.g., di(1H-tetrazol-5-yl) methanone oxime), which decompose above 288°C .

- Phenylacetone oxime: Likely lower thermal stability due to fewer H-bond donors; applications focus on its role as a ligand or precursor .

Physicochemical Properties

- Solubility and Density: Tetrazole-based oximes (e.g., di(1H-tetrazol-5-yl) methanone oxime) exhibit higher densities (~1.675 g·cm⁻³) due to compact crystal packing, whereas phenyl-substituted oximes like the target compound may have lower densities .

- Hazard Profiles : Alkyl oximes (e.g., 4-methylpentan-2-one oxime) carry irritant classifications, whereas aromatic oximes (e.g., phenylacetone oxime) may pose fewer acute hazards .

Biological Activity

Overview

2-Hydroxyamino-2-methyl-1-phenyl-propan-1-one oxime, with the molecular formula C10H14N2O2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features both hydroxylamine and oxime functional groups, which contribute to its reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-1-phenyl-1-propanone with hydroxylamine hydrochloride under basic conditions. This process can be conducted in aqueous or alcoholic media, often utilizing sodium hydroxide or potassium hydroxide as the base. The reaction conditions are optimized to ensure high yield and purity, which is crucial for subsequent biological evaluations.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth and proliferation. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has also been a focal point of investigation. Studies have demonstrated that this compound can induce apoptosis in cancer cells through various pathways, including modulation of kinase activity and redox signaling. It has shown efficacy against different cancer cell lines, including human colorectal carcinoma (HCT-116) and lung cancer (A549) cells, with IC50 values indicating effective inhibition at low concentrations .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing biochemical pathways related to oxidative stress and cellular signaling. Additionally, the hydroxylamine group may participate in redox reactions that modulate cellular environments conducive to either promoting cell death in cancerous cells or inhibiting microbial growth .

Case Studies

Several studies have explored the biological effects of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

- Cancer Cell Line Testing : In vitro assays using HCT-116 and A549 cell lines showed that treatment with this compound resulted in significant dose-dependent reductions in cell viability. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations of the compound.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Yes | Yes | Dual functional groups (hydroxylamine & oxime) |

| 2-Hydroxyaminoacetophenone | Moderate | Yes | Lacks broad-spectrum antimicrobial activity |

| Acetophenone oxime | Low | Moderate | Primarily studied for its reactivity |

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing 2-hydroxyamino-2-methyl-1-phenyl-propan-1-one oxime, and how do reaction conditions influence product purity?

- Methodology : Multi-step synthesis involving hydroxylation and oxime formation is typical. For example, analogous oxime compounds are synthesized via condensation of phenolic derivatives with ketones, followed by hydroxylamine treatment under controlled pH (e.g., pH 4–6) and temperature (40–60°C) to avoid side reactions like over-oxidation or decomposition .

- Data Considerations : Monitor reaction progress via TLC or HPLC to confirm intermediate formation. Purity can be optimized using column chromatography with polar/non-polar solvent gradients (e.g., hexane:ethyl acetate) .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound’s structure?

- NMR : Assign proton environments using 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic and oxime regions. For example, the oxime proton (NH–OH) typically appears as a broad singlet near δ 10–12 ppm .

- IR : Confirm oxime (C=N–O) stretches at 1600–1650 cm⁻¹ and hydroxyl (O–H) bands at 3200–3400 cm⁻¹ .

- MS : Use high-resolution ESI-MS to distinguish between molecular ion peaks ([M+H]⁺) and fragmentation products, particularly for verifying the hydroxylamine moiety .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work under fume hoods to minimize inhalation risks, as oximes may release toxic vapors during reactions .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation or oxidation .

Advanced Research Questions

Q. What mechanistic pathways govern the reactivity of the oxime group in catalytic or biological systems?

- Chemical Reactivity : The oxime group participates in nucleophilic addition or tautomerization reactions. For example, in acidic conditions, the oxime can form nitrile oxides, which are electrophilic intermediates for cycloaddition reactions .

- Biological Activity : Oximes may act as enzyme inhibitors (e.g., acetylcholinesterase) via hydrogen bonding with active-site residues. Computational docking studies (AutoDock, Schrödinger) can predict binding affinities .

Q. How can crystallographic data resolve contradictions in structural assignments (e.g., keto-enol tautomerism)?

- X-ray Crystallography : Use SHELXL or OLEX2 for refinement to distinguish between tautomeric forms. For example, hydrogen-bonding patterns (e.g., O–H···N vs. N–H···O) in the crystal lattice provide definitive evidence .

- Case Study : In a related compound (1-(2-hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one), keto-enol tautomerism was resolved via anisotropic displacement parameters and residual electron density maps .

Q. What experimental approaches address stability challenges during long-term storage or under physiological conditions?

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Oximes are prone to hydrolysis in aqueous buffers; lyophilization or formulation with stabilizers (e.g., ascorbic acid) improves shelf life .

- pH-Dependent Stability : Use UV-Vis spectroscopy to track degradation kinetics across pH 2–8. Oximes are most stable near neutral pH .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.